2-methyl-N-[(4-phenylmethoxyphenyl)methyl]propan-2-amine;hydrochloride
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Overview
Description
2-methyl-N-[(4-phenylmethoxyphenyl)methyl]propan-2-amine;hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a phenylmethoxy group attached to a phenyl ring, which is further connected to a propan-2-amine backbone. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(4-phenylmethoxyphenyl)methyl]propan-2-amine;hydrochloride typically involves multiple steps, including the formation of the phenylmethoxyphenyl intermediate and subsequent amination. Common reagents used in the synthesis include phenylmethanol, phenol, and various amines. The reaction conditions often involve the use of catalysts such as palladium or platinum to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[(4-phenylmethoxyphenyl)methyl]propan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Hydrochloric acid or sodium hydroxide in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-methyl-N-[(4-phenylmethoxyphenyl)methyl]propan-2-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating various conditions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(4-phenylmethoxyphenyl)methyl]propan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine hydrochloride: Shares a similar structural motif but differs in its pharmacological profile.
Cyclobenzaprine hydrochloride: Another compound with a similar backbone but distinct therapeutic applications.
Uniqueness
2-methyl-N-[(4-phenylmethoxyphenyl)methyl]propan-2-amine;hydrochloride is unique due to its specific substitution pattern and the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-methyl-N-[(4-phenylmethoxyphenyl)methyl]propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-18(2,3)19-13-15-9-11-17(12-10-15)20-14-16-7-5-4-6-8-16;/h4-12,19H,13-14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGMYLTXXDBPCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC=C(C=C1)OCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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